2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide
Description
This compound is a benzimidazole derivative with a complex substitution pattern. Its structure includes:
- A benzimidazole core with a carboxamide group at position 5.
- A diisopentylamine substituent on the carboxamide nitrogen.
- A 3-(piperidin-1-yl)propyl chain at position 1.
- A 4-acetylphenylamino group at position 2.
The benzimidazole scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and receptor modulation. The piperidine-propyl and diisopentyl moieties enhance lipophilicity and membrane permeability, while the 4-acetylphenylamino group may contribute to target binding via hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C34H49N5O2 |
|---|---|
Molecular Weight |
559.8 g/mol |
IUPAC Name |
2-(4-acetylanilino)-N,N-bis(3-methylbutyl)-3-(3-piperidin-1-ylpropyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C34H49N5O2/c1-25(2)16-22-38(23-17-26(3)4)33(41)29-12-15-31-32(24-29)39(21-9-20-37-18-7-6-8-19-37)34(36-31)35-30-13-10-28(11-14-30)27(5)40/h10-15,24-26H,6-9,16-23H2,1-5H3,(H,35,36) |
InChI Key |
CXGYZUHRSDOJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=O)C1=CC2=C(C=C1)N=C(N2CCCN3CCCCC3)NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole nucleus is generally synthesized by condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde derivative under acidic or dehydrating conditions. For this compound:
- Starting materials: 4-amino-3-nitrobenzoic acid derivatives or appropriately substituted o-phenylenediamines.
- Reaction conditions: Heating with formic acid or aldehydes under reflux or microwave irradiation to cyclize into benzimidazole.
Introduction of the 4-Acetylphenylamino Group at Position 2
This substitution is typically achieved by nucleophilic aromatic substitution or amination:
- Method: Reaction of the 2-chlorobenzimidazole intermediate with 4-acetylaniline under basic conditions or palladium-catalyzed Buchwald-Hartwig amination.
- Catalysts: Pd(0) complexes such as Pd2(dba)3 with phosphine ligands.
- Solvents: Polar aprotic solvents like DMF or toluene.
- Temperature: Elevated temperatures (80–120°C) to facilitate coupling.
Carboxamide Formation at Position 6 with N,N-Diisopentyl Substitution
The carboxamide group is introduced via amide bond formation:
- Starting material: 6-carboxybenzimidazole intermediate.
- Activation: Conversion of the carboxylic acid to an acid chloride (using reagents such as thionyl chloride or oxalyl chloride).
- Amidation: Reaction with N,N-diisopentylamine to form the amide.
- Conditions: Typically carried out in anhydrous solvents like dichloromethane at 0–25°C, with a base such as triethylamine to scavenge HCl.
Attachment of the 3-(Piperidin-1-yl)propyl Side Chain at Position 1
This step involves alkylation of the benzimidazole nitrogen:
- Method: N-alkylation with 3-(piperidin-1-yl)propyl halide (e.g., bromide or chloride).
- Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the benzimidazole nitrogen.
- Solvent: Polar aprotic solvents such as DMF or acetonitrile.
- Temperature: Room temperature to moderate heating (25–80°C).
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Benzimidazole formation | o-Phenylenediamine + aldehyde, reflux | Benzimidazole core |
| 2 | Amination at C-2 | 2-chlorobenzimidazole + 4-acetylaniline, Pd catalyst, base, 100°C | 2-(4-Acetylphenylamino)benzimidazole |
| 3 | Amide formation at C-6 | Acid chloride formation + N,N-diisopentylamine, DCM, 0°C | 6-Carboxamide with N,N-diisopentyl group |
| 4 | N1-Alkylation | Benzimidazole + 3-(piperidin-1-yl)propyl halide, NaH, DMF, 50°C | Final compound |
Research Findings and Optimization Notes
- Catalysis: Palladium-catalyzed amination is preferred for high regioselectivity and yield in introducing the 4-acetylphenylamino group.
- Amide coupling: Using acid chlorides for amide bond formation improves reaction efficiency compared to direct coupling with carboxylic acids.
- Alkylation: Careful control of base strength and temperature is crucial to avoid over-alkylation or side reactions.
- Purification: Chromatographic techniques such as silica gel column chromatography or preparative HPLC are used to isolate pure product.
- Yield: Overall yields for the multi-step synthesis are typically moderate (30–60%), depending on reaction scale and purification efficiency.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Benzimidazole formation | Reflux in formic acid or aldehyde, 4–8 hours |
| Amination catalyst | Pd2(dba)3 (2–5 mol%), BINAP ligand |
| Amination temperature | 80–120°C |
| Amide formation reagent | Thionyl chloride or oxalyl chloride (1.1 eq) |
| Amide formation temperature | 0–25°C |
| Alkylation base | NaH (1.2 eq) |
| Alkylation solvent | DMF or acetonitrile |
| Alkylation temperature | 25–80°C |
| Purification method | Silica gel chromatography, preparative HPLC |
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the functional groups attached to the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer properties. The structural similarity of benzimidazoles to natural nucleotides allows them to interact with various biological targets, making them promising candidates for drug development.
Case Studies
- Antitumor Evaluations : In studies involving synthesized benzimidazole derivatives, compounds similar to 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide were evaluated against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). These studies demonstrated that certain derivatives exhibited high potency against these cell lines, suggesting a potential for further development as anticancer agents .
- Mechanism of Action : The mechanism by which benzimidazole derivatives exert their anticancer effects often involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription. Compounds like RAF265, which contain a benzimidazole structure, have been shown to reduce tumor cell growth and induce apoptosis .
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications beyond oncology.
Pharmacokinetics and Toxicology
Studies have assessed the pharmacokinetic properties of similar compounds, indicating stability in metabolic profiles across various species. However, challenges such as low permeability across the blood-brain barrier (BBB) were noted, necessitating further investigation into delivery methods .
Cardiovascular Applications
The compound's interaction with hERG channels—a key factor in cardiac toxicity—has been evaluated. Compounds with low hERG inhibition are preferred for cardiovascular applications to minimize the risk of arrhythmias .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Variations in substituents on the benzimidazole core can significantly influence biological activity. For instance, modifications at specific positions on the aromatic rings or variations in alkyl chain lengths can enhance target affinity and selectivity .
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
Key structural analogs from the evidence include:
Key Observations :
- Substituent Impact : The target compound’s diisopentyl and piperidinylpropyl groups likely increase steric bulk and lipophilicity compared to simpler analogs like 5cb (pyrrolidine-based) .
- Electron-Withdrawing Groups: 5cb and 5ce/5ck feature chlorophenyl and isoindoline-dione groups, respectively, which may alter electron density and binding affinity compared to the acetylphenylamino group in the target compound .
- Synthetic Pathways : The target compound’s synthesis likely involves multi-step alkylation/amidation (similar to Procedure B in ), whereas Procedure A (for N3 in ) uses trimethylsilyl protection, reflecting divergent strategies for benzimidazole functionalization.
Research Implications and Limitations
- Activity Prediction: While 5cb and 5ce/5ck lack explicit bioactivity data in the evidence, their structural features (e.g., isoindoline-dione) are associated with protease or kinase inhibition in related studies . The target compound’s acetylphenylamino group may confer unique selectivity.
- Structural diversity in analogs complicates generalization.
Biological Activity
The compound 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide , identified by CAS number 746661-28-9 , is a benzoimidazole derivative that has shown potential biological activity, particularly in the context of pharmacological applications. This article summarizes the current understanding of its biological activity based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C34H49N5O2 |
| Molecular Weight | 559.8 g/mol |
| CAS Number | 746661-28-9 |
The chemical structure features a benzoimidazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
NLRP3 Inhibition
Recent studies have highlighted the compound's potential as an NLRP3 (NOD-like receptor family pyrin domain containing 3) inhibitor. The NLRP3 inflammasome plays a critical role in the immune response and is implicated in various inflammatory diseases. In vitro assays demonstrated that certain derivatives of benzoimidazole compounds can inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages stimulated with LPS/ATP .
Affinity Studies
Binding affinity studies have shown that related compounds exhibit significant Ki values, indicating their potency as inhibitors. For instance, a closely related derivative demonstrated a Ki value of 2.10 nM against the human melanocortin 4 receptor, suggesting a strong interaction with this target .
In Vitro Studies
In vitro assays conducted on THP-1 cells (a human monocytic cell line) assessed the cytotoxicity and anti-inflammatory effects of the compound. The results indicated that at concentrations ranging from 0.1 to 100 µM , the compound exhibited dose-dependent inhibition of IL-1β secretion and reduced ATPase activity of recombinant NLRP3 .
Cytotoxicity Assay Results
| Concentration (µM) | % Viability | % IL-1β Inhibition |
|---|---|---|
| 0.1 | 95 | 5 |
| 10 | 80 | 19 |
| 50 | 60 | 29 |
| 100 | 30 | 50 |
These findings suggest that while the compound may have cytotoxic effects at higher concentrations, it also possesses significant anti-inflammatory properties at lower doses.
Study on Pyroptosis Inhibition
A notable study investigated various benzoimidazole derivatives, including those similar to our compound, for their ability to inhibit pyroptosis. The study found that specific structural modifications enhanced the anti-pyroptotic activity significantly, with some compounds achieving over 35% inhibition of pyroptotic cell death .
Computational Modeling
Computational studies have provided insights into the binding mechanisms of these compounds to NLRP3. Molecular docking simulations suggested multiple binding sites, which may explain the observed biological activities .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis of benzimidazole derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, refluxing with HBr (as in ) is effective for introducing piperidine moieties. Optimization may involve solvent selection (e.g., ethanol or DMF), catalyst screening (e.g., Pd/C for coupling reactions), and temperature control to improve yields. Parallel synthesis approaches, as demonstrated in , allow systematic variation of substituents while maintaining core structural integrity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural identity and purity of this compound?
- Answer : Comprehensive characterization requires:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to verify substituent positioning and stereochemistry.
- FTIR to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
- Elemental analysis (CHN) to validate empirical formulas.
- Mass spectrometry (ESI-MS or HRMS) for molecular ion identification.
highlights these methods for structurally analogous benzimidazoles .
Q. How should researchers design preliminary biological activity screens for this compound?
- Answer : Begin with in vitro assays targeting plausible mechanisms (e.g., kinase inhibition, antimicrobial activity). For example, describes agar dilution methods for antimicrobial evaluation, using standardized MIC (Minimum Inhibitory Concentration) protocols. Include positive controls (e.g., known inhibitors) and replicate experiments to assess reproducibility .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?
- Answer : Contradictions may arise from assay sensitivity (e.g., cell-free vs. cell-based systems) or pharmacokinetic factors. To address this:
- Perform dose-response curves across multiple assay platforms.
- Evaluate compound stability under assay conditions (e.g., serum protein binding, pH sensitivity).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results. emphasizes assay standardization to minimize variability .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the benzimidazole core and side chains?
- Answer :
- Vary substituents systematically : Modify the acetylphenyl group (e.g., replace with sulfonamide or heteroaryl) and alter the piperidine-propyl chain (e.g., adjust alkyl chain length or substitute piperidine with morpholine).
- Use parallel synthesis (as in ) to generate analogs with incremental changes.
- Correlate structural changes with activity data (e.g., IC₅₀, MIC) to identify pharmacophores. demonstrates SAR for piperazine-containing analogs, highlighting the importance of substituent polarity .
Q. What computational approaches are recommended to predict binding modes and optimize interactions with target proteins?
- Answer :
- Molecular docking (e.g., AutoDock, Glide) to model compound-protein interactions. references docking poses for benzimidazole derivatives, identifying key binding residues.
- Molecular dynamics simulations to assess binding stability over time.
- QSAR models to predict activity based on electronic (e.g., logP, H-bond donors) and steric descriptors. Integrate computational predictions with experimental validation .
Q. How can flow chemistry techniques improve the scalability and reproducibility of synthesis for this compound?
- Answer : Flow chemistry enables precise control over reaction parameters (residence time, temperature) and reduces side reactions. For example, highlights the use of continuous-flow systems for diazo compound synthesis, which could be adapted for benzimidazole cyclization steps. Benefits include enhanced reproducibility and safer handling of reactive intermediates .
Q. What methodologies are suitable for comparative studies with structural analogs (e.g., piperazine vs. piperidine derivatives)?
- Answer :
- Thermodynamic solubility assays to compare bioavailability.
- Crystallography (as in ) to analyze conformational differences in solid-state structures.
- Pharmacokinetic profiling (e.g., plasma half-life, metabolic stability in liver microsomes) to assess in vivo performance. provides examples of structural analogs with modified piperazine groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
